molecular formula C19H25N3O3 B13095792 (E)-tert-Butyl (4-oxo-3-phenyl-1,3-diazaspiro[4.5]decan-2-ylidene)carbamate

(E)-tert-Butyl (4-oxo-3-phenyl-1,3-diazaspiro[4.5]decan-2-ylidene)carbamate

Cat. No.: B13095792
M. Wt: 343.4 g/mol
InChI Key: FHJJCBHHUHUAPH-UHFFFAOYSA-N
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Description

(E)-tert-Butyl (4-oxo-3-phenyl-1,3-diazaspiro[45]decan-2-ylidene)carbamate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-Butyl (4-oxo-3-phenyl-1,3-diazaspiro[4.5]decan-2-ylidene)carbamate typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-Butyl (4-oxo-3-phenyl-1,3-diazaspiro[4.5]decan-2-ylidene)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

(E)-tert-Butyl (4-oxo-3-phenyl-1,3-diazaspiro[4.5]decan-2-ylidene)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-tert-Butyl (4-oxo-3-phenyl-1,3-diazaspiro[4.5]decan-2-ylidene)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sodium Picosulfate: A related compound with similar structural features.

    Methyl Benzoate: Another compound with a similar aromatic structure.

    Vanillin Acetate: A compound with similar functional groups.

Uniqueness

(E)-tert-Butyl (4-oxo-3-phenyl-1,3-diazaspiro[4.5]decan-2-ylidene)carbamate is unique due to its spirocyclic structure and the presence of both carbamate and phenyl groups. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

tert-butyl N-(4-oxo-3-phenyl-1,3-diazaspiro[4.5]dec-1-en-2-yl)carbamate

InChI

InChI=1S/C19H25N3O3/c1-18(2,3)25-17(24)20-16-21-19(12-8-5-9-13-19)15(23)22(16)14-10-6-4-7-11-14/h4,6-7,10-11H,5,8-9,12-13H2,1-3H3,(H,20,21,24)

InChI Key

FHJJCBHHUHUAPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2(CCCCC2)C(=O)N1C3=CC=CC=C3

Origin of Product

United States

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